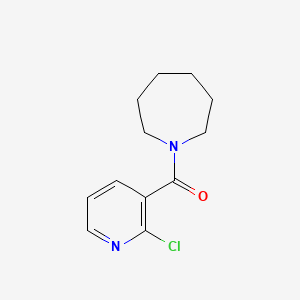

Azepan-1-yl(2-chloropyridin-3-yl)methanone

Descripción

Azepan-1-yl(2-chloropyridin-3-yl)methanone is a synthetic organic compound featuring an azepane (7-membered saturated nitrogen heterocycle) linked via a ketone bridge to a 2-chloropyridin-3-yl moiety. This structure combines lipophilic and electron-deficient characteristics, making it a candidate for applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

azepan-1-yl-(2-chloropyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-11-10(6-5-7-14-11)12(16)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTRKDKOYDHUTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(2-chloropyridin-3-yl)methanone typically involves the reaction of 2-chloropyridine-3-carboxylic acid with azepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to further purification and characterization to obtain the final product .

Industrial Production Methods

Industrial production of Azepan-1-yl(2-chloropyridin-3-yl)methanone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

Azepan-1-yl(2-chloropyridin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Azepan-1-yl(2-chloropyridin-3-yl)methanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mecanismo De Acción

The mechanism of action of Azepan-1-yl(2-chloropyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares Azepan-1-yl(2-chloropyridin-3-yl)methanone to analogs with shared structural motifs, focusing on synthesis, physical properties, and spectral/physicochemical data.

Key Observations :

- Synthetic Routes : The target compound likely employs coupling strategies similar to (acid chloride intermediates) or cycloaddition methods (). Azepane incorporation may require nucleophilic substitution (e.g., azepane reacting with an activated carbonyl).

- Substituent Effects : Replacing benzotriazole () or pyrrole () with azepane introduces conformational flexibility and altered lipophilicity.

Table 2: Physical and Spectral Properties

Key Observations :

- Melting Points : Azepane-containing compounds (e.g., ) may exhibit lower melting points due to conformational flexibility compared to rigid heterocycles like benzotriazole ().

- Lipophilicity : The azepane moiety in contributes to a high logP (5.32), suggesting enhanced membrane permeability compared to polar analogs like 3aa.

Table 3: Functional Group Impact on Reactivity and Bioactivity

Key Observations :

- Azepane vs. Benzotriazole : Azepane’s flexibility may improve binding to conformational enzyme pockets, while benzotriazole’s rigidity favors π-stacking interactions.

Actividad Biológica

Azepan-1-yl(2-chloropyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Azepan-1-yl(2-chloropyridin-3-yl)methanone has the molecular formula CHClNO and a molecular weight of approximately 238.71 g/mol. The structure features an azepane ring linked to a chlorinated pyridine moiety, which is essential for its biological activity.

Table 1: Structural Features

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 238.71 g/mol |

| Chemical Structure | Azepane + Chloropyridine |

Antimicrobial Properties

Research indicates that Azepan-1-yl(2-chloropyridin-3-yl)methanone exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Neuropharmacological Effects

In neuroscience research, this compound may interact with neurotransmitter systems, influencing behaviors related to mood and cognition. Its potential as a neuropharmacological agent is under investigation, with early results indicating a positive impact on mood-related behaviors.

The mechanism of action of Azepan-1-yl(2-chloropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes |

| Receptor Modulation | Alters receptor activity affecting signal transduction pathways |

| Antimicrobial Action | Disrupts bacterial cell wall synthesis |

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Azepan-1-yl(2-chloropyridin-3-yl)methanone against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies published in the Journal of Medicinal Chemistry demonstrated that Azepan-1-yl(2-chloropyridin-3-yl)methanone exhibited cytotoxic effects on HeLa cells with an IC value of 15 µM. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle .

Study 3: Neuropharmacological Effects

A recent study assessed the effects of Azepan-1-yl(2-chloropyridin-3-yl)methanone on animal models exhibiting depressive behavior. The compound significantly improved behavioral outcomes in forced swim tests, suggesting its potential as an antidepressant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.